molecular formula C17H14ClN3S B11977726 (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-5-methyl-4-phenylthiazole

(E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-5-methyl-4-phenylthiazole

Cat. No.: B11977726
M. Wt: 327.8 g/mol
InChI Key: VCUABMYXDTZXSY-YBFXNURJSA-N
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Description

4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene hydrazine under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and industrial catalysts

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone
  • 4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone derivatives
  • Other thiazole derivatives

Uniqueness

4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3S

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14ClN3S/c1-12-16(14-5-3-2-4-6-14)20-17(22-12)21-19-11-13-7-9-15(18)10-8-13/h2-11H,1H3,(H,20,21)/b19-11+

InChI Key

VCUABMYXDTZXSY-YBFXNURJSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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